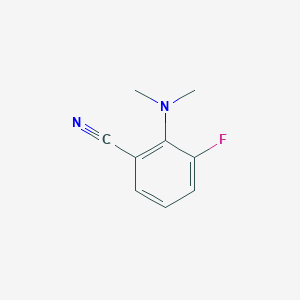

2-(Dimethylamino)-3-fluorobenzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Dimethylamino)-3-fluorobenzonitrile, also known as DMABN, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMABN is a fluorinated nitrile that has been found to have a variety of potential applications in the fields of chemistry, biology, and medicine.

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

“2-(Dimethylamino)-3-fluorobenzonitrile” derivatives, particularly those involving poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), are extensively researched for their potential in drug delivery systems. These polymers can form micelles and polymersomes that encapsulate drugs, protecting them from degradation and enabling targeted delivery to specific sites within the body . The cationic nature of PDMAEMA allows for electrostatic interactions with negatively charged drug molecules, enhancing the efficiency of drug encapsulation and release.

Gene Therapy

In gene therapy, PDMAEMA-based copolymers are utilized to form complexes with DNA or RNA, facilitating the delivery of genetic material into cells . The polymers can protect nucleic acids from enzymatic degradation and assist in their uptake by cells, which is crucial for successful gene therapy treatments.

Nanoreactors

PDMAEMA derivatives are also being studied for their use in nanoreactors . These nanoscale structures can catalyze reactions in a controlled environment, which is beneficial for various applications, including synthetic chemistry and materials science. The responsive nature of these polymers to pH and temperature changes makes them suitable for creating nanoreactors that can operate under different environmental conditions.

Biomedical Applications

The amphiphilic properties of PDMAEMA and its derivatives make them suitable for biomedical applications, such as tissue engineering and biosensors . Their ability to form hydrogels and other structures that respond to biological stimuli is particularly valuable in creating materials that can interact with biological systems in a controlled manner.

Polymer Science

In polymer science, “2-(Dimethylamino)-3-fluorobenzonitrile” is used to synthesize polymers with specific properties, such as stimuli-responsiveness to pH and temperature . These polymers can undergo reversible transitions between different states, making them useful for creating smart materials that can adapt to changing environmental conditions.

Materials Engineering

Materials engineering leverages the unique properties of PDMAEMA-based polymers for developing advanced materials with specific functionalities . These materials can be engineered to possess characteristics such as hydrophilicity, charge, and responsiveness to stimuli, which are essential for applications ranging from coatings to filtration systems.

Analytical Chemistry

In analytical chemistry, PDMAEMA derivatives are explored for their potential in separation processes and sensors . Their charge and solubility properties can be tuned to interact with various analytes, making them useful for purifying compounds or detecting specific substances within complex mixtures.

Environmental Science

Environmental science benefits from the application of PDMAEMA-based materials in areas such as water treatment and controlled pesticide release . These materials can adsorb pollutants or release agrochemicals in response to environmental triggers, reducing the impact on ecosystems and improving the sustainability of agricultural practices.

Wirkmechanismus

Target of Action

Compounds with similar structures, such as dimethyltryptamine and Deanol , have been found to interact with serotonin receptors and have been used in the treatment of attention deficit-hyperactivity disorder (ADHD), Alzheimer’s disease, autism, and tardive dyskinesia .

Mode of Action

Based on the structural similarity to dimethyltryptamine, it may act as an agonist at some types of serotonin receptors and an antagonist at others

Biochemical Pathways

For instance, Dimethyltryptamine acts on the serotonin receptors , potentially affecting the serotonin pathway and neurotransmission.

Pharmacokinetics

A study on a similar compound, n-[2-(dimethylamino)ethyl]acridine-4-carboxamide (daca), showed that it was rapidly absorbed and distributed in the body, with a clearance of 100±036 l h−1 kg−1, a volume of distribution of the central compartment of 072±055 l/kg, an initial half-life of 028±019 h and a terminal half-life of 204±094 h .

Result of Action

For instance, Dimethyltryptamine has been found to have hallucinogenic effects , while Deanol has been used in the treatment of ADHD, Alzheimer’s disease, autism, and tardive dyskinesia .

Action Environment

Studies on similar compounds have shown that factors such as ph and temperature can influence their action . For instance, the antimicrobial action of partially quaternized poly(2-(dimethylamino)ethyl methacrylate) (PQDMAEMA) copolymers was found to be responsive to changes in pH and temperature .

Eigenschaften

IUPAC Name |

2-(dimethylamino)-3-fluorobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2/c1-12(2)9-7(6-11)4-3-5-8(9)10/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKCUJGPJTPRQTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC=C1F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-N'-[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea](/img/structure/B2851543.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-nitrobenzoate](/img/structure/B2851551.png)

![5-[(2-Fluorophenoxy)methyl]-2-furoic acid](/img/structure/B2851555.png)

![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxyphenyl)triazol-4-amine](/img/structure/B2851557.png)

![N-[Cyano-(2,4-difluorophenyl)methyl]-3-(2-propan-2-ylimidazol-1-yl)propanamide](/img/structure/B2851560.png)

![N-[4-(aminomethyl)phenyl]ethane-1-sulfonamide hydrochloride](/img/structure/B2851562.png)